Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate
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Overview
Description
Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate is a chemical compound that belongs to the class of nicotinoyl derivatives This compound is characterized by the presence of a dichloronicotinoyl group attached to an ethoxyacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate typically involves the reaction of 2,6-dichloronicotinoyl chloride with ethyl 3-ethoxyacrylate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted nicotinoyl derivatives .
Scientific Research Applications
Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinoyl chloride: A precursor in the synthesis of Ethyl 2-(2,6-dichloronicotinoyl)-3-ethoxyacrylate.
2,6-Dichloronicotinic acid: Another related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific studies .
Properties
Molecular Formula |
C13H13Cl2NO4 |
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Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl (E)-2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI Key |
OEWIHUFEAFZGBF-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C1=C(N=C(C=C1)Cl)Cl)/C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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